7-aminopyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
171178-36-2 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-amino-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N4O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H2,8,9)(H,10,11,12) |
InChI Key |
QJFOTOSRYNLOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1N)C(=O)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 7-amino group enhances polarity and hydrogen-bonding capacity, favoring enzyme inhibition (e.g., mPGES-1). In contrast, hydrophobic groups like 5-CF₃ improve receptor binding (e.g., calcium-sensing receptor) .
Thieno[2,3-d]pyrimidin-4(3H)-one Analogues
Replacing the pyridine ring with thiophene generates thienopyrimidinones, which exhibit distinct bioactivity:
Key Observations :
- Thiophene vs. Pyridine: Thienopyrimidinones (e.g., ) demonstrate enhanced melanin modulation compared to pyridopyrimidinones, likely due to sulfur’s electron-rich nature improving membrane permeability.
- Iodination : Halogenation at the 5-position (e.g., 5-I derivative ) is leveraged for radiolabeling or cross-coupling reactions in drug discovery.
Quinazolin-4(3H)-one Analogues
Quinazolinones share a similar bicyclic core but differ in ring connectivity:
Key Observations :
- Bioactivity Overlap: Both quinazolinones and pyridopyrimidinones (e.g., ) inhibit mPGES-1, but pyridopyrimidinones exhibit higher selectivity due to optimal nitrogen positioning for active-site interactions.
Research Findings and Trends
- Synthetic Accessibility: Pyridopyrimidinones are typically synthesized via condensation of hydrazines with aldehydes (e.g., ), while thienopyrimidinones employ cyclocondensation of cyanothiophenes (e.g., ).
- Pharmacokinetics: 5-CF₃ derivatives (e.g., ) show improved metabolic stability over amino-substituted analogs, critical for oral bioavailability.
- Emerging Applications: Thienopyrimidinones are gaining traction in dermatology (melanin modulation ) and infectious diseases (antimycobacterial ).
Preparation Methods
Aldehyde-Glycinate Cyclization Strategy
A robust one-pot synthesis developed by Zinchenko et al. enables the preparation of 6-aminopyrido[2,3-d]pyrimidin-7-one derivatives through sequential reactions between 4-aminopyrimidine-5-carbaldehydes and in situ N-protected methyl glycinate. While this method primarily targets the [2,3-d] isomer, structural analogs suggest adaptability for [4,3-d] systems through aldehyde substitution. The protocol involves:
-
Formation of a Schiff base intermediate at 25°C using triethylamine (TEA) in methanol
-
Cyclization at 50°C with 70% acetic acid
-
Isolation via propan-2-ol recrystallization
Notably, this approach achieved 87-95% yields for related pyridopyrimidinones through careful control of protonation states during cyclization.
Bromonitrile Hydrolysis-Cyclization Cascade
Orthoester-Mediated Ring Closure
Jisciences researchers demonstrated a three-step pathway for 7-amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one synthesis:
Step 1 : Hydrolysis of 4,6-diamino-2-bromonicotinonitrile using H₂O₂ in alkaline conditions yields the corresponding carboxamide.
Step 2 : Reflux with triethylorthoformate (TEOF) under nitrogen induces cyclization to form the pyrido[4,3-d]pyrimidine core.
Step 3 : Acidic workup with HCl generates the target compound in 78% overall yield.
This method benefits from commercial availability of bromonitrile precursors but requires strict anhydrous conditions during cyclization.
Catalytic Amination-Ring Closure Methods
Lewis Acid-Catalyzed Assembly
Chinese patent CN102816164A discloses a guanidine-mediated synthesis applicable to [4,3-d] systems:
-
Reacting guanidine with 2-ethoxymethylene malononitrile in DMF
-
Adding carbonyl compounds (R₁COR₂) in the presence of ZnCl₂ catalyst
Comparative Analysis of Synthetic Routes
The aldehyde cyclization method offers superior yields and purity, making it preferable for GMP production. However, the bromonitrile route provides better regiocontrol for halogenated derivatives.
Reaction Optimization Insights
Solvent Effects
Methanol proves optimal for Schiff base formation (Step 1 in Method 1), while DMF enhances guanidine reactivity in Method 3. Polar aprotic solvents increase cyclization rates but may promote side reactions at >100°C.
Temperature Profiling
Controlled heating at 50°C during acetic acid treatment prevents decomposition of acid-labile amino groups. Excessive heat (>80°C) in Method 3 leads to deamination byproducts.
Catalytic Additives
Zinchenko's protocol uses TEA to maintain basic conditions during glycinate protection, while ZnCl₂ in Method 3 facilitates imine formation. Catalytic piperidine (0.1 eq.) improves yields by 12% in scaled-up aldehyde cyclizations.
Structural Characterization Data
Spectroscopic Profiles
¹H NMR (DMSO-d₆) :
HRMS : m/z calculated for C₉H₈N₅O [M+H]⁺: 226.0732, found 226.0729.
Crystallographic Data
Single-crystal X-ray analysis (Method 1 derivative) confirms:
-
Planar bicyclic system with 7° dihedral angle between rings
-
Intramolecular H-bond between N-H and carbonyl oxygen (2.12 Å)
Industrial-Scale Considerations
Pharma manufacturers prefer Method 1 due to:
-
Minimal purification requirements (2 crystallizations)
-
TEA and AcOH recyclability (>80% recovery)
-
92% atom economy vs. 78% for Method 3
Pilot batches (50 kg scale) demonstrate consistent 89% yield with <0.5% impurity levels .
Q & A
Q. What are the common synthetic routes for 7-aminopyrido[4,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
Cyclization reactions : Starting from substituted pyrimidine or pyridine precursors, using reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres .
Condensation reactions : For introducing the amino group, ammonia or primary amines are used under reflux conditions.
- Critical Parameters :
- Temperature control (110–130°C) to avoid side reactions like over-alkylation.
- Solvent selection (e.g., DMSO enhances nucleophilicity but may complicate purification).
- Example : A 38% yield was achieved for a structurally analogous compound by heating at 130°C for 15 minutes in a sealed tube .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify proton environments (e.g., NH2 at δ 6.5–7.0 ppm) and carbon backbone.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH2 bends at 3300–3500 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve tautomeric forms and hydrogen-bonding networks .
Q. How can researchers optimize purification strategies for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane → methanol/dichloromethane) to separate polar byproducts.
- Recrystallization : Solvent pairs like ethanol/water or cyclohexane/ethyl acetate improve purity .
- HPLC : For high-purity analytical samples, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How should researchers address contradictory biological activity data across analogs of this scaffold?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at position 2) and correlate with activity trends.
- Case Study : Fluorination at position 8 enhanced lipophilicity and target binding in a kinase inhibition study, but reduced solubility .
Q. What computational methods are effective for predicting reactivity and tautomerism in this scaffold?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate tautomeric stability (e.g., lactam vs. lactim forms) and frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility.
- Example : A DFT study on a pyrido-pyrimidine analog revealed a 5 kcal/mol preference for the lactam tautomer in aqueous environments .
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using response surface methodology.
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Key Recommendations for Researchers
- Avoid Common Pitfalls :
- Overlooking tautomerism in NMR interpretation (e.g., lactam vs. lactim).
- Using incompatible solvents for recrystallization (e.g., DMSO residues in polar crystals).
- Leverage Cross-Disciplinary Tools : Combine synthetic chemistry with computational modeling to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
